
methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate, also known as MADPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrrole derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory activity, anti-cancer activity, and anti-oxidant activity. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has several advantages for laboratory experiments, including its high yield and ease of synthesis. This compound is also stable under various reaction conditions and can be easily purified. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
For methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate research include the development of new synthesis methods to increase the yield and purity of this compound, the investigation of its potential as an anti-inflammatory and anti-cancer agent, and the exploration of its potential applications in material science. Additionally, the toxicity and safety of this compound should be further investigated to ensure its potential use in various fields.
Conclusion:
In conclusion, this compound is a pyrrole derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to ensure its safety and efficacy.
Synthesis Methods
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can be synthesized through several methods, including the reaction of 3,4-diacetyl-2,5-dimethylpyrrole with methyl chloroacetate in the presence of a base or the reaction of 3,4-diacetyl-2,5-dimethylpyrrole with methyl bromoacetate in the presence of a base. The yield of this compound can be increased by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Scientific Research Applications
Methyl (3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound has been used as a building block for the synthesis of various pyrrole derivatives. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
methyl 2-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-7-12(9(3)15)13(10(4)16)8(2)14(7)6-11(17)18-5/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNCUBGFAWVDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC(=O)OC)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)
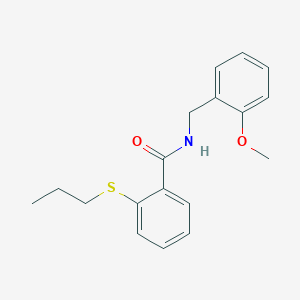
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)
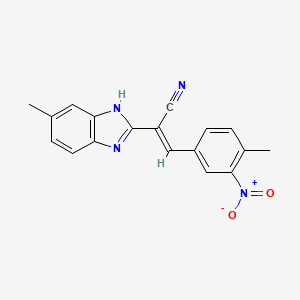
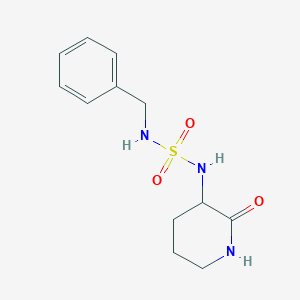
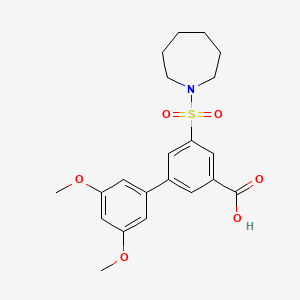
![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
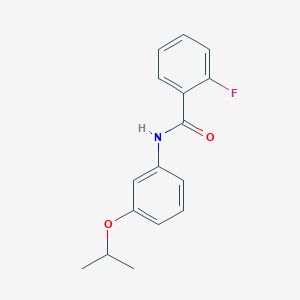
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)benzoyl]piperidine](/img/structure/B5372663.png)